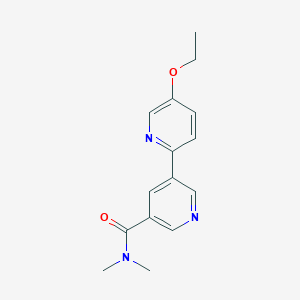![molecular formula C17H22N2OS B7024213 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide](/img/structure/B7024213.png)
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]thiolane-2-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the thiolane and carboxamide groups. Common reagents used in these reactions include benzyl halides, azabicyclohexane derivatives, and thiolane carboxylic acids. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
Scientific Research Applications
N-[(1S,5R)-3-benzyl-3-azabicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and reactivity.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c20-17(15-7-4-8-21-15)18-16-13-10-19(11-14(13)16)9-12-5-2-1-3-6-12/h1-3,5-6,13-16H,4,7-11H2,(H,18,20)/t13-,14+,15?,16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZUAUMIAAFKE-PJPHBNEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(SC1)C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B7024130.png)
![Methyl 1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxylate](/img/structure/B7024131.png)
![1-Benzyl-3-[[3-(1,2,4-triazol-1-yl)pyrrolidin-1-yl]methyl]pyrrolidin-3-ol](/img/structure/B7024147.png)
![N-butyl-2-[5-[2-(trifluoromethyl)-2H-chromen-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7024154.png)
![2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide](/img/structure/B7024165.png)
![4-[[1-[(6-Methylquinolin-3-yl)methyl]triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7024171.png)
![[4-[[1-(3-Methylbut-3-enyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7024179.png)
![2-Methyl-4-[[1-(3-methylbut-3-enyl)triazol-4-yl]methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7024187.png)
![2-[4-[[(6-chloropyridin-3-yl)methyl-methylamino]methyl]triazol-1-yl]-N-ethyl-N-methylacetamide](/img/structure/B7024188.png)

![1-[[1-(Cyclobutylmethyl)triazol-4-yl]methyl]-2,3-dihydroindole-6-sulfonamide](/img/structure/B7024201.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)thiolane-2-carboxamide](/img/structure/B7024219.png)

